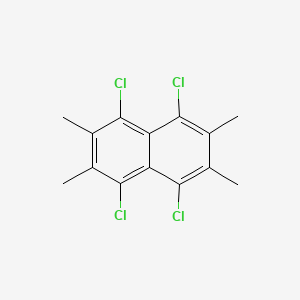
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene is a chlorinated aromatic hydrocarbon. This compound is characterized by its four chlorine atoms and four methyl groups attached to a naphthalene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene typically involves chlorination and methylation reactions. One common method includes the chlorination of tetramethylnaphthalene under controlled conditions to introduce chlorine atoms at specific positions on the naphthalene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and reactivity. The pathways involved may include oxidative stress and disruption of cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene can be compared with other chlorinated naphthalenes, such as:
1,4,6,7-Tetramethylnaphthalene: This compound lacks chlorine atoms, making it less reactive in certain chemical reactions.
Tetrachloronaphthalene: This compound has chlorine atoms but lacks methyl groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110364-79-9 |
|---|---|
Molekularformel |
C14H12Cl4 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
1,4,5,8-tetrachloro-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H12Cl4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h1-4H3 |
InChI-Schlüssel |
ZYRLEGWGDZWHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1Cl)C(=C(C(=C2Cl)C)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


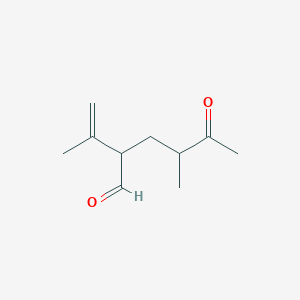
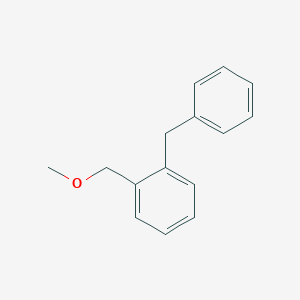
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)



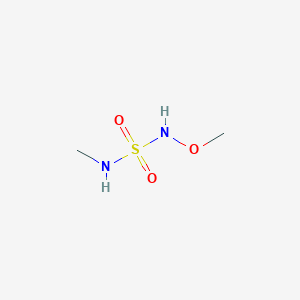
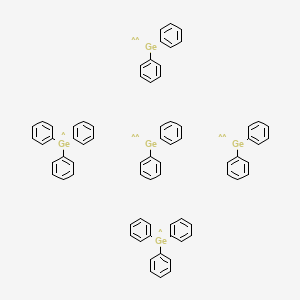
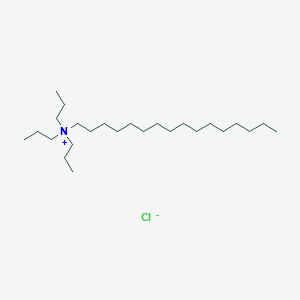
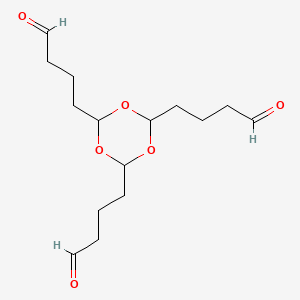
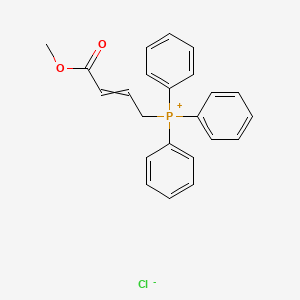
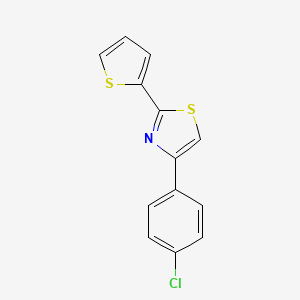
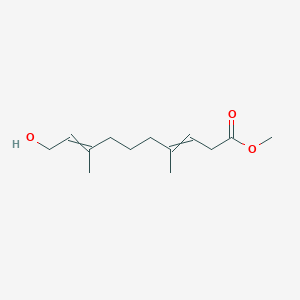
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
